

Potential off-target effects of CHMFL-BMX-078

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Compound of Interest

Compound Name: CHMFL-BMX-078

Cat. No.: B15544527

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Technical Support Center: CHMFL-BMX-078

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **CHMFL-BMX-078**, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX).

Frequently Asked Questions (FAQs)

Q1: How selective is **CHMFL-BMX-078** against other kinases?

A1: **CHMFL-BMX-078** is a highly selective BMX inhibitor. In a comprehensive KINOMEScan evaluation against 468 kinases and their mutants, it demonstrated a high degree of selectivity with a selectivity score (S score at 1 μ M) of 0.01.^{[1][2][3]} This indicates minimal interaction with a broad range of kinases at that concentration.

Q2: What is the primary known off-target kinase for **CHMFL-BMX-078**?

A2: The most well-characterized potential off-target for **CHMFL-BMX-078** is Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases. However, **CHMFL-BMX-078** maintains significant selectivity, being at least 40-fold more potent for BMX than for BTK.^{[1][4]}

Q3: Can **CHMFL-BMX-078** affect cellular signaling pathways other than the direct BMX pathway?

A3: Yes, studies suggest that **CHMFL-BMX-078** can influence other signaling pathways. Research has indicated its involvement in the modulation of the AKT signaling pathway, which was observed in the context of overcoming vemurafenib resistance in melanoma. Another study pointed towards an impact on ERK1/2 signaling, suggesting that the downstream effects of BMX inhibition can be context-dependent. Researchers should therefore assess the phosphorylation status of key nodes in related pathways, such as AKT and ERK, in their specific experimental system.

Q4: Are there any known effects of **CHMFL-BMX-078** on non-kinase proteins?

A4: The available literature primarily focuses on the kinase selectivity of **CHMFL-BMX-078**. While extensive off-target screening against non-kinase proteins has not been reported in the provided search results, its design as a kinase inhibitor makes significant interactions with other protein classes less likely, but not impossible. Standard experimental controls are always recommended.

Q5: How does the irreversible binding mechanism of **CHMFL-BMX-078** influence potential off-target effects?

A5: **CHMFL-BMX-078** is a type II irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys496) in the DFG-out inactive conformation of BMX. This mechanism contributes to its high potency. If an off-target kinase possesses a similarly accessible cysteine in a comparable region, covalent modification could occur. However, the requirement for the kinase to be in the DFG-out conformation for **CHMFL-BMX-078** binding adds a layer of selectivity, as not all kinases adopt this state.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cell phenotype or toxicity at effective concentrations.	Potential off-target effect.	1. Verify the phenotype with a structurally different BMX inhibitor. 2. Perform a rescue experiment by overexpressing wild-type BMX. 3. Profile the activity of related signaling pathways (e.g., AKT, ERK) via western blot or other phospho-protein detection methods.
Discrepancy in cellular activity compared to published data.	Different cellular context or experimental conditions.	1. Confirm the expression level of BMX in your cell line. 2. Ensure the use of appropriate experimental controls, including vehicle-only and positive control treatments. 3. Consider the cell passage number and culture conditions, which can influence signaling pathways.
Inconsistent results in in-vitro kinase assays.	Assay conditions or enzyme activity.	1. Confirm the purity and activity of the recombinant kinase. 2. Optimize ATP concentration in the assay, as CHMFL-BMX-078 is an ATP-competitive inhibitor. 3. Ensure the buffer conditions are optimal for both the kinase and the inhibitor.
Difficulty in achieving in-vivo efficacy.	Pharmacokinetic properties.	CHMFL-BMX-078 has poor oral bioavailability. Administration should be via intravenous (IV) or intraperitoneal (IP) injection to ensure adequate exposure.

Data Summary

Table 1: In-Vitro Potency and Selectivity of **CHMFL-BMX-078**

Target	Assay Type	Value	Reference
BMX	Biochemical IC50	11 nM	
BTK	Biochemical IC50	437 nM	
BMX (inactive state)	Binding Kd	81 nM	
BMX (active state)	Binding Kd	10200 nM	
BaF3-TEL-BMX	Cellular GI50	0.016 μ M	

Table 2: Cellular Selectivity of **CHMFL-BMX-078** in Ba/F3 Cells

Cell Line	GI50 (μ M)	Reference
Ba/F3 expressing Abl	2.56	
Ba/F3 expressing c-Kit	2.01	
Ba/F3 expressing PDGFR α	0.67	
Ba/F3 expressing PDGFR β	0.91	
Ba/F3 expressing FLT3, EGFR, JAK3, or Blk	>10	

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™)

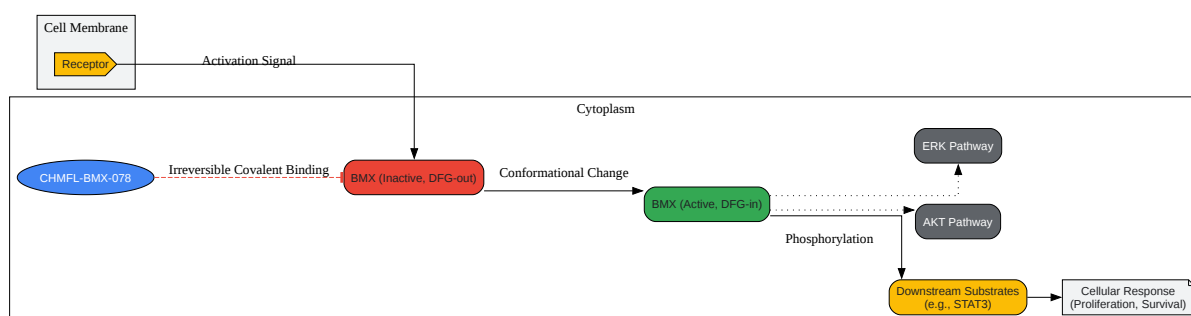
This protocol is a general guideline based on typical kinase assays.

- Prepare Reagents:
 - Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- Recombinant BMX or other kinase of interest.
- **CHMFL-BMX-078** serially diluted in DMSO.
- Substrate (e.g., poly(Glu, Tyr) 4:1).
- ATP at a concentration near the K_m for the specific kinase.
- ADP-Glo™ Kinase Assay kit (Promega).
- Kinase Reaction:
 - In a 384-well plate, add 1 μ L of serially diluted **CHMFL-BMX-078**.
 - Add 2 μ L of kinase and substrate mix in kinase buffer.
 - Pre-incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 2 μ L of ATP solution.
 - Incubate for 1 hour at 37°C.
- Signal Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
 - Measure luminescence using a plate reader.
- Data Analysis:

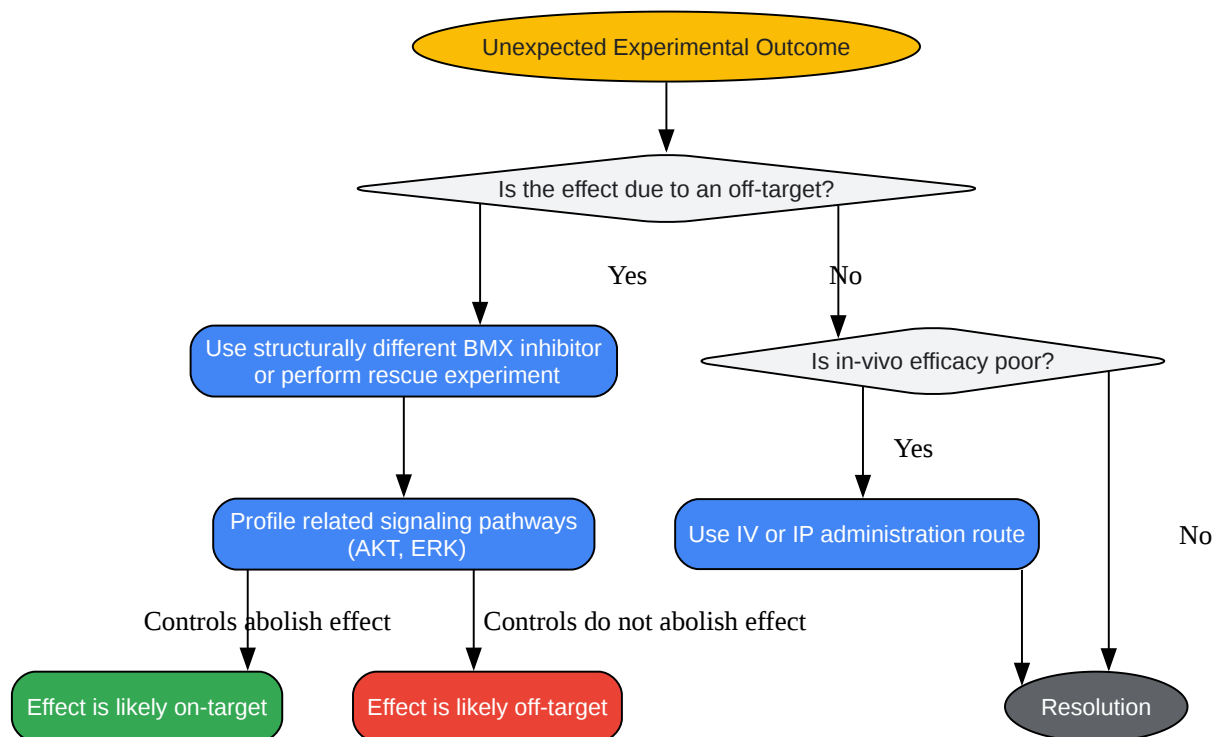
- Calculate the percentage of inhibition for each concentration of **CHMFL-BMX-078** relative to DMSO controls.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations



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Caption: Mechanism of action of **CHMFL-BMX-078** and its potential impact on downstream signaling pathways.



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Caption: A logical workflow for troubleshooting unexpected results with **CHMFL-BMX-078**.

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References

- 1. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

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